molecular formula C6H13FeO11 B8022896 Ferric citrate tetrahydrate

Ferric citrate tetrahydrate

Cat. No.: B8022896
M. Wt: 317.01 g/mol
InChI Key: VTIIZUHZMUVVCB-UHFFFAOYSA-K
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Description

Ferric citrate tetrahydrate (FeC₆H₅O₇·4H₂O, CAS 3522-50-7) is an iron(III) complex with citric acid, stabilized by four water molecules. It is commonly utilized in pharmaceuticals and nutritional formulations due to its role as a bioavailable iron source and phosphate binder. In clinical settings, it is prescribed for patients with chronic kidney disease (CKD) to manage hyperphosphatemia by binding dietary phosphate in the gastrointestinal tract . This compound is also incorporated into laboratory diets (e.g., AIN-93G) as an iron supplement, constituting ~0.6% of mineral mixes .

Properties

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Fe.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;4*1H2/q;+3;;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIIZUHZMUVVCB-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FeO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020623
Record name Ferric citrate tetrahydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-05-8
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferric citrate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron citrate
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Preparation Methods

Two-Stage Neutralization Protocol

The most widely documented method involves sequential neutralization of citric acid with sodium hydroxide, followed by iron(III) chloride hexahydrate addition. In a representative procedure, 77.7 g of citric acid monohydrate is dissolved in a sodium hydroxide solution (44.4 g NaOH in 200 mL water) at ambient temperature. After 30 minutes of stirring, 100 g of FeCl₃·6H₂O is introduced, and the mixture is heated to 50–55°C for 1 hour. Precipitation is induced by adding methanol (1,200 mL), yielding an 85% molar output of dark brown powder after filtration and vacuum drying.

Key Parameters:

  • Molar Ratio: 1:1:1 (citric acid:NaOH:FeCl₃·6H₂O)

  • Temperature: 50–55°C for iron-citrate complexation

  • Precipitation Solvent: Methanol (4:1 v/v relative to aqueous phase)

This method prioritizes yield over crystallinity, producing amorphous ferric citrate that may require recrystallization to achieve tetrahydrate stoichiometry.

Hydroxide Precipitation and Citrate Ligand Exchange

Ferric Hydroxide Intermediate Formation

A patent-published approach isolates ferric hydroxide (Fe(OH)₃) as an intermediate to minimize chloride contamination. Ferric chloride hexahydrate is reacted with NaOH at pH >7.0, forming a Fe(OH)₃ slurry. After triple washing to reduce chloride content below 5%, the precipitate is suspended in water and mixed with citric acid at 65–80°C for 2 hours. The resultant solution is filtered and precipitated with acetone, yielding crystalline ferric citrate tetrahydrate after solvent washing.

Advantages:

  • Reduced Chloride Residues: <5% Cl⁻ ensures compliance with pharmaceutical standards.

  • Crystallinity Control: Acetone induces slower precipitation, favoring defined hydrate formation.

pH and Temperature Optimization

Maintaining pH 0.8–1.5 during citrate ligand exchange prevents iron hydrolysis while ensuring complete complexation. Elevated temperatures (70–100°C) enhance reaction kinetics, achieving >90% conversion within 2 hours.

One-Pot Synthesis for Scalable Production

Integrated Hydroxide-Citrate Reaction

A streamlined one-pot method combines FeCl₃·6H₂O, NaOH, and citric acid in a single reactor. Ferric hydroxide forms in situ at 10–30°C, followed by immediate citrate addition at 70–100°C. This eliminates intermediate isolation steps, reducing processing time by 40%.

Reaction Conditions:

  • Molar Ratio: 1:3.2–3.6 (FeCl₃:NaOH) to ensure complete hydroxide precipitation.

  • Citrate Source: Citric acid monohydrate (1.05 equivalents relative to Fe³⁺).

  • Solvent System: Water-miscible organic solvents (e.g., ethanol, acetone) for final precipitation.

Yield and Purity Metrics

Comparative studies show one-pot synthesis achieves 82–87% yields with comparable purity to multi-step methods. Residual chloride levels remain below 0.3% w/w, meeting USP specifications for pharmaceutical-grade material.

Crystallization and Hydration Control

Solvent-Mediated Hydration

This compound crystallizes preferentially from aqueous acetone or methanol mixtures. Slow solvent evaporation at 25°C produces well-defined monoclinic crystals, whereas rapid precipitation yields amorphous hydrates.

Hydration Stability:

  • Thermogravimetric Analysis (TGA): Tetrahydrate form loses 14–15% mass at 110°C, corresponding to four water molecules.

  • Storage Conditions: Sealed containers with desiccants prevent dehydration to lower hydrates.

Industrial-Scale Purification Techniques

Filtration and Washing Protocols

Pressure filtration (0.5–1.0 MPa) removes colloidal impurities, while acetone washing reduces residual citric acid to <0.1%.

Drying Parameters

Vacuum drying at 40–50°C preserves tetrahydrate structure, whereas higher temperatures (≥60°C) risk anhydrate formation.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (% Fe) Chloride Residue (%) Scalability
Two-Stage Neutralization8522.1 ± 0.30.45 ± 0.05Pilot-scale (10 kg)
Hydroxide Precipitation8923.0 ± 0.20.12 ± 0.01Industrial (100 kg)
One-Pot Synthesis8322.8 ± 0.40.28 ± 0.03Industrial (500 kg)

Challenges and Mitigation Strategies

Chloride Contamination

Excess chloride induces pitting corrosion in manufacturing equipment and alters ferric citrate’s phosphate-binding capacity. Triple washing with deionized water reduces Cl⁻ to <0.1% in hydroxide precipitation methods.

Hydrate Consistency

Batch-to-batch variability in water content is addressed by controlled crystallization at 60–70% relative humidity .

Scientific Research Applications

Ferric citrate, particularly ferric citrate tetrahydrate, is utilized in treating hyperphosphatemia and iron deficiency anemia in adults with chronic kidney disease (CKD) . As a phosphate binder, it helps lower blood phosphorus levels, and it also aids in replenishing iron reserves .

Scientific Research Applications

Treatment of Hyperphosphatemia: Ferric citrate is effective for managing hyperphosphatemia in patients with CKD, including those on dialysis and those who are not dialysis-dependent .

  • Mechanism of Action: Ferric citrate dissociates into iron ions in the gastrointestinal system, which then react with dietary phosphorus to form insoluble iron phosphate . This compound is excreted in the feces, reducing net intestinal phosphate absorption .
  • Clinical Studies: A phase 3 study demonstrated that ferric citrate hydrate significantly reduced serum phosphate levels in patients with non-dialysis-dependent CKD over a 12-week period . The mean change in serum phosphate was -1.29 mg/dL in the ferric citrate group compared to 0.06 mg/dL in the placebo group (P<0.001) . Additionally, 64.9% of patients treated with ferric citrate hydrate achieved target serum phosphate levels (2.5-4.5 mg/dL) compared to only 6.9% in the placebo group (P<0.001) .
  • Meta-Analysis Findings: Meta-analyses have confirmed the beneficial effects of ferric citrate in reducing blood phosphorus levels in patients with non-dialysis dependent CKD (NDD-CKD) .

Treatment of Iron Deficiency Anemia: Ferric citrate can be used to treat iron deficiency anemia in adults with CKD who are not on dialysis .

  • Efficacy: Clinical trials have shown that ferric citrate is non-inferior to sodium ferrous citrate for improving hemoglobin concentrations in patients with iron deficiency anemia (IDA) .
  • Iron Parameter Improvement: Ferric citrate increases serum iron, ferritin, and transferrin saturation levels . Studies have indicated that it can reduce the need for erythropoiesis-stimulating agents (ESA) and IV iron .
  • Adverse Effects: Ferric citrate is generally well-tolerated, with gastrointestinal side effects being the most common adverse reactions. Notably, some studies have reported a lower incidence of nausea and vomiting with ferric citrate compared to sodium ferrous citrate .

Impact on Fibroblast Growth Factor 23 (FGF23): Ferric citrate has demonstrated effectiveness in lowering FGF23 levels in individuals with NDD-CKD .

  • Clinical Results: A study showed that ferric citrate significantly lowered fibroblast growth factor-23 concentrations compared to a placebo (median change from baseline: -142.0 pg/mL vs. 67.0 pg/mL; P<0.001) .

Anemia Management in Hemodialysis Patients: Ferric citrate has been evaluated for anemia management in hemodialysis patients with hyperphosphatemia .

  • ESA Dose Reduction: Ferric citrate reduced the required dose of erythropoiesis-stimulating agents (ESA) without significantly impacting hemoglobin levels .
  • RBC Improvement: Ferric citrate was observed to decrease red blood cell distribution width (RDW) .

Data Table: Comparison of Phosphate Binders

The following table compares ferric citrate to other phosphate binders based on their mechanisms of action and elemental content :

Phosphate BinderMechanism of ActionElemental Content
Ferric Citrate Forms insoluble iron phosphate by binding to dietary phosphate210 mg of ferric iron per 1 g caplet
Sucroferric oxyhydroxideExchange of ligands between dietary phosphate and hydroxyl groups and/or water500 mg of iron per 2,500 mg of sucroferric oxyhydroxide
Lanthanum carbonateForms insoluble lanthanum phosphate by binding to dietary phosphateN/A
Sevelamer carbonate/hydrochlorideInteracts with intestinal phosphate through ionic and hydrogen bonding to decrease absorptionN/A

Case Studies

While specific detailed case studies were not available in the provided search results, clinical trials and studies provide evidence regarding the application of this compound:

  • A randomized controlled trial involving 93 hemodialysis patients with hyperphosphatemia found that ferric citrate reduced ESA dose, RDW, and C-terminal FGF23 compared to the control group .
  • A phase 3 study with 90 non-dialysis-dependent CKD patients showed significant reductions in serum phosphate and FGF-23 levels with ferric citrate hydrate treatment .
  • A study comparing ferric citrate hydrate to sodium ferrous citrate in patients with IDA demonstrated that ferric citrate at both 500 and 1000 mg/day was non-inferior to sodium ferrous citrate at 100 mg/day in terms of hemoglobin concentration changes .

Safety and Tolerability

  • Adverse Reactions: The most common adverse reactions associated with ferric citrate are gastrointestinal disorders such as nausea, diarrhea, and constipation .
  • Discontinuation Rates: Some patients may discontinue ferric citrate treatment due to adverse events . For instance, in one study, a higher proportion of patients in the ferric citrate group discontinued due to adverse events compared to the control group .

Mechanism of Action

Ferric citrate tetrahydrate acts as a phosphate binder by forming insoluble complexes with dietary phosphate, thus reducing its absorption in the gastrointestinal tract. It also serves as an iron supplement, where ferric ions are reduced to ferrous ions in the gastrointestinal tract and then absorbed into the bloodstream. The absorbed iron is transported to the bone marrow for incorporation into hemoglobin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

A comparative analysis of ferric citrate tetrahydrate with analogous citrate compounds is summarized below:

Compound Molecular Formula CAS No. Hydration State Solubility Key Applications Structural Notes
This compound FeC₆H₅O₇·4H₂O 3522-50-7 Tetrahydrate Water-soluble Phosphate binder (CKD), iron supplement Likely polymeric Fe³⁺-citrate coordination; limited crystallographic data available.
Calcium citrate tetrahydrate Ca₃(C₆H₅O₇)₂·4H₂O 5785-44-4 Tetrahydrate Low water solubility Dietary supplements, pharmaceuticals Layered Ca²⁺ polyhedra with edge-sharing coordination; isolated Ca²⁺ bonded to water .
Sodium citrate dihydrate Na₃C₆H₅O₇·2H₂O 6132-04-3 Dihydrate Highly water-soluble Food additive, nanoparticle synthesis Ionic structure with Na⁺ ions and citrate anions; used in SPION synthesis .
Potassium citrate monohydrate K₃C₆H₅O₇·H₂O 1534146 Monohydrate Water-soluble Electrolyte replenishment, alkalizing agent Ionic K⁺-citrate interactions; common in mineral mixes for animal diets .

Functional and Thermal Behavior

  • This compound: Primarily used for its iron delivery and phosphate-binding capacity.
  • Calcium citrate tetrahydrate : Dehydrates at 60–150°C, followed by decomposition into calcium carbonate above 300°C . Its low solubility makes it ideal for slow-release calcium supplements .
  • Sodium citrate dihydrate: Highly soluble and thermally stable; used as a reducing agent in gold nanoparticle synthesis .

Research Findings and Contradictions

  • Calcium Citrate Polymorphism : identifies a new polymorph of calcium citrate tetrahydrate with structural variations in water coordination, highlighting the impact of hydration on material properties.
  • Aluminum Toxicity Risk : this compound’s citrate component may exacerbate aluminum absorption in CKD patients, necessitating careful monitoring .
  • Synthetic Utility: Sodium citrate dihydrate’s role in nanoparticle synthesis is well-documented, whereas ferric citrate’s applications remain more clinically focused .

Q & A

Basic Research Questions

Q. How can the synthesis of ferric citrate tetrahydrate be optimized to achieve uniform particle size and aggregation-free morphology?

  • Methodological Answer : The coprecipitation method is commonly used, with critical parameters including pH control (8–10 using NH₄OH), temperature (60–80°C), and citrate-to-iron molar ratios (1:1 to 1:2). Adjusting these parameters reduces aggregation and improves size distribution. For instance, pre-dissolving sodium citrate in a Fe²⁺/Fe³⁺ solution before base addition enhances colloidal stability . Characterization via dynamic light scattering (DLS) and transmission electron microscopy (TEM) is recommended to validate uniformity.

Q. What analytical techniques are essential for verifying the purity and hydration state of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) is critical to confirm hydration levels (e.g., tetrahydrate vs. anhydrous forms). X-ray diffraction (XRD) identifies crystalline phases, while inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies iron content. For organic ligand validation, Fourier-transform infrared spectroscopy (FTIR) should confirm citrate coordination via carboxylate stretches (~1600 cm⁻¹ and ~1400 cm⁻¹) .

Advanced Research Questions

Q. How do conflicting data on ferric citrate’s phosphate-binding efficiency arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from variations in experimental conditions (e.g., pH, competing ions like Ca²⁺). To resolve contradictions, replicate studies under standardized buffers (e.g., simulated intestinal fluid at pH 6.8) and quantify phosphate removal via UV-Vis spectrometry using the molybdenum blue method. Cross-validate results with ion chromatography to rule out interference from citrate degradation products .

Q. What strategies improve the stability of this compound in multi-enzyme cascade systems?

  • Methodological Answer : Embedding ferric citrate in metal-organic frameworks (MOFs) or silica matrices reduces leaching and enhances thermal stability. For example, co-precipitating glucose oxidase and horseradish peroxidase with ferric citrate in a MOF scaffold maintains enzymatic activity over 10 reaction cycles. Monitor stability via activity assays and structural integrity with scanning electron microscopy (SEM) .

Q. How can spectroscopic methods elucidate the redox behavior of ferric citrate in biological systems?

  • Methodological Answer : Use X-ray absorption near-edge structure (XANES) to track Fe³⁺/Fe²⁺ transitions under reducing conditions (e.g., in simulated lysosomal fluid). Electron paramagnetic resonance (EPR) can detect radical formation during citrate-mediated Fenton reactions. Pair these with cytotoxicity assays (e.g., MTT) to correlate redox activity with cellular outcomes .

Data-Driven Research Design

Q. What statistical approaches are suitable for analyzing dose-dependent effects of ferric citrate in in vivo studies?

  • Methodological Answer : Employ mixed-effects models to account for inter-subject variability in pharmacokinetic studies. For dose-response relationships, use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Power analysis (e.g., ≥80% power with α=0.05) should guide sample size, as demonstrated in simulations for detecting ≥26% treatment effects in clinical trials .

Q. How can contradictory results in ferric citrate’s role in oxidative stress models be addressed?

  • Methodological Answer : Standardize cell culture conditions (e.g., oxygen tension, serum-free media) to minimize confounding variables. Use dual fluorescent probes (e.g., DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) to spatially resolve oxidative stress. Meta-analysis of published datasets with funnel plots can identify publication bias .

Tables for Key Parameters

Synthesis Parameter Optimal Range Characterization Method Reference
pH during coprecipitation8.5–9.5pH meter, XRD
Citrate:Fe molar ratio1:1.5FTIR, TGA
Drying temperature40–60°C (lyophilization)BET surface area analysis

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